molecular formula C8H11NO2S B3017481 N-methoxy-N,3-dimethylthiophene-2-carboxamide CAS No. 181868-50-8

N-methoxy-N,3-dimethylthiophene-2-carboxamide

Cat. No.: B3017481
CAS No.: 181868-50-8
M. Wt: 185.24
InChI Key: YVXULJHKRIPLKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methoxy-N,3-dimethylthiophene-2-carboxamide: is an organic compound with the molecular formula C8H11NO2S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a methoxy group and two methyl groups attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methoxy-N,3-dimethylthiophene-2-carboxamide typically involves the reaction of 3-methylthiophene-2-carbonyl chloride with N,O-dimethylhydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as triethylamine, in a solvent like chloroform at low temperatures (0°C) to ensure controlled reaction conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions: N-methoxy-N,3-dimethylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form corresponding alcohols.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-methoxy-N,3-dimethylthiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-methoxy-N,3-dimethylthiophene-2-carboxamide involves its interaction with specific molecular targets. The methoxy and methyl groups influence the compound’s electronic properties, affecting its reactivity and binding affinity to various biological targets. The thiophene ring can participate in π-π interactions, enhancing its binding to proteins or nucleic acids. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-methoxy-N,2-dimethylthiophene-3-carboxamide
  • N-methoxy-N,5-dimethylthiophene-2-carboxamide

Comparison: N-methoxy-N,3-dimethylthiophene-2-carboxamide is unique due to the specific positioning of the methoxy and methyl groups on the thiophene ringCompared to its analogs, it may exhibit different binding affinities, solubility, and stability, making it suitable for specific research and industrial applications .

Properties

IUPAC Name

N-methoxy-N,3-dimethylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-6-4-5-12-7(6)8(10)9(2)11-3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXULJHKRIPLKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)N(C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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